molecular formula C6H9O3- B1236394 (S)-3-methyl-2-oxovalerate

(S)-3-methyl-2-oxovalerate

Cat. No.: B1236394
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-BYPYZUCNSA-M
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Description

Classification as a Branched-Chain α-Keto Acid in Biochemical Systems

(S)-3-methyl-2-oxovalerate is classified as a branched-chain α-keto acid (BCKA). ebi.ac.uk Structurally, it is a derivative of valeric acid with a ketone group at the alpha-carbon (C-2) and a methyl group at the beta-carbon (C-3). ebi.ac.uk This branched structure is a defining feature, distinguishing it from linear keto acids. Belonging to the class of short-chain keto acids, which are characterized by an alkyl chain of fewer than six carbons, this compound is a crucial metabolite in the catabolism of the essential amino acid isoleucine in humans, animals, and bacteria. umaryland.eduymdb.caiarc.fr

The formation of this compound is the initial step in the breakdown of isoleucine. This reaction is catalyzed by the enzyme branched-chain aminotransferase, which transfers the amino group from isoleucine to α-ketoglutarate, yielding this compound and glutamate. umaryland.edu Under normal physiological conditions, it is subsequently metabolized by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKDH). nih.gov This complex catalyzes the oxidative decarboxylation of the α-keto acid, converting it into an acyl-CoA derivative, which can then enter the tricarboxylic acid (TCA) cycle for energy production. rupahealth.com Its role is therefore central to both amino acid metabolism and cellular energy homeostasis.

Table 1: Chemical Properties of this compound

Significance of the (S)-Enantiomer in Biological and Synthetic Contexts

The chirality of 3-methyl-2-oxovalerate is of paramount importance, as biological systems exhibit high stereospecificity. The (S)-enantiomer is the naturally occurring form produced during the catabolism of L-isoleucine. The enzyme responsible for its production, branched-chain aminotransferase, is stereospecific and exclusively generates the (S)-configuration under physiological conditions. This stereochemical precision is a hallmark of metabolic pathways, ensuring precise molecular recognition for subsequent enzymatic processes.

The downstream enzyme, the branched-chain α-keto acid dehydrogenase complex, also demonstrates stereospecific substrate recognition, efficiently metabolizing the (S)-enantiomer. This ensures the integrity and efficiency of the isoleucine degradation pathway. The accumulation of this specific keto acid is a key indicator in certain metabolic diseases. For instance, in Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the buildup of branched-chain amino acids and their corresponding α-keto acids, including this compound. rupahealth.comnih.gov

In synthetic chemistry, the stereoselective synthesis of α-keto acids and their derivatives is an area of active research. The S-adenosylmethionine-dependent methyltransferase SgvM, from Streptomyces griseoviridis, has been shown to be a valuable biocatalyst. researchgate.net Research has demonstrated that this enzyme can catalyze the ethylation of 2-oxobutyrate using S-adenosylethionine to produce the (S)-enantiomer of 3-methyl-2-oxovalerate, highlighting a potential route for its asymmetric biocatalytic synthesis. researchgate.net

Overview of Research Trajectories for this compound

Research concerning this compound originated in the mid-20th century with investigations into inherited metabolic disorders. Its identification was closely linked to the study of Maple Syrup Urine Disease (MSUD), where it was found to be one of the key metabolites accumulating due to a genetic defect in the BCKDH enzyme complex. nih.gov This established the compound as a crucial diagnostic marker for disorders of branched-chain amino acid metabolism. nih.gov

A significant trajectory of research has focused on the development of sophisticated analytical techniques to detect and quantify this compound and its enantiomers in biological fluids like plasma and urine. thegoodscentscompany.com Methods such as gas chromatography-mass spectrometry (GC/MS) and enzymatic assays using enzymes like leucine (B10760876) dehydrogenase have been developed for the separate and quantitative measurement of the (S)- and (R)-enantiomers. rupahealth.comebi.ac.uk

Current research continues to explore its precise roles in metabolic networks and cellular signaling. Studies investigate the metabolic fate of the compound and its relationship with other metabolites and pathways, such as the TCA cycle and its impact on energy metabolism in various physiological and pathological states. hmdb.ca Furthermore, its potential as a substrate in biocatalytic reactions for producing chiral molecules remains a promising area of investigation in synthetic organic chemistry. researchgate.net

Table 2: Mentioned Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

(3S)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/t4-/m0/s1

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-M

SMILES

CCC(C)C(=O)C(=O)[O-]

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

Origin of Product

United States

Biochemical Pathways and Metabolic Roles of S 3 Methyl 2 Oxovalerate

Intermediacy in Branched-Chain Amino Acid Catabolism

The breakdown of the three BCAAs—leucine (B10760876), isoleucine, and valine—initiates with a common two-step process. (S)-3-methyl-2-oxovalerate is the specific α-keto acid derived from isoleucine. nih.govrupahealth.comumaryland.edu

This compound is an indispensable intermediate in the catabolic pathway of isoleucine. rupahealth.comumaryland.edu The process begins with the removal of the amino group from isoleucine, which produces this specific α-keto acid. nih.gov This initial step is fundamental for the subsequent oxidative degradation of isoleucine, which is crucial for maintaining nitrogen balance and energy homeostasis.

Following its formation, this compound is a substrate for the mitochondrial enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org This complex catalyzes the irreversible oxidative decarboxylation of this compound, converting it into α-methylbutyryl-CoA. wikipedia.org This reaction is a committed step in the isoleucine degradation pathway, funneling its carbon skeleton into central energy-producing pathways. Impairment of the BCKDC complex leads to the accumulation of branched-chain keto acids, including this compound, a hallmark of the metabolic disorder Maple Syrup Urine Disease (MSUD). nih.govrupahealth.com

The formation of this compound from L-isoleucine is a reversible transamination reaction. This conversion is catalyzed by branched-chain aminotransferases (BCATs), such as the cytosolic enzyme BCAT1. nih.govumaryland.edu In this reaction, the amino group from L-isoleucine is transferred to α-ketoglutarate (also called 2-oxoglutarate), yielding this compound and L-glutamate. ebi.ac.ukymdb.ca The stereospecificity of BCAT ensures that only the (S)-enantiomer is produced under normal physiological conditions.

Research conducted on perfused rat hind limb muscle has provided quantitative data on this process. At a concentration of 0.5 mM L-[1-14C]isoleucine, the apparent rate of transamination was measured to be approximately 17 nanomoles per minute per gram of muscle tissue. nih.gov

Table 1: Isoleucine Transamination Reaction

ReactantsEnzymeProducts
L-Isoleucine, 2-OxoglutarateBranched-chain aminotransferase (BCAT)(S)-3-methyl-2-oxopentanoic acid, L-Glutamate

This table details the reversible reaction where L-isoleucine is converted to its corresponding α-keto acid, this compound (systematically named (S)-3-methyl-2-oxopentanoic acid), a key initial step in its catabolism. ebi.ac.ukymdb.ca

Central Role in Isoleucine Degradation Pathways

Involvement in Key Metabolic Junctions

This compound and its metabolic pathway are integrated with other central metabolic routes through shared intermediates and enzyme families.

As a branched-chain α-keto acid, this compound belongs to the same chemical class as pyruvate (B1213749) and α-ketoglutarate. wikipedia.org The enzyme that degrades it, the BCKDC, is a member of the mitochondrial α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDHC). wikipedia.org While these complexes are highly specific, some limited cross-reactivity exists. The BCKDC can oxidize pyruvate, but the rate is too slow to be physiologically significant. wikipedia.org Conversely, studies using synthetic pyruvate analogs, such as acetyl phosphinate (AcPH), have shown that while they are potent inhibitors of PDHC, their effect on BCKDC is minimal. oncotarget.com For instance, at concentrations that inhibit PDHC by over 80%, AcPH only inhibited BCKDC by about 20%. oncotarget.com

The catabolism of this compound provides a direct link between isoleucine breakdown and the central reservoirs of acetyl-CoA and propionyl-CoA. After its conversion to α-methylbutyryl-CoA by the BCKDC, subsequent reactions cleave the carbon skeleton to yield both acetyl-CoA and propionyl-CoA. wikipedia.orgwikipedia.org This dual end-product profile makes isoleucine both ketogenic (from acetyl-CoA) and glucogenic (from propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle). wikipedia.org The propionyl-CoA generated from isoleucine shares a common metabolic fate with that produced from the catabolism of valine, methionine, threonine, and odd-chain fatty acids. wikipedia.org

Table 2: Catabolic Products of Branched-Chain Amino Acids

Amino Acidα-Keto Acid DerivativeFinal Products
IsoleucineThis compound (α-keto-β-methylvalerate)Acetyl-CoA, Propionyl-CoA
Leucineα-KetoisocaproateAcetyl-CoA, Acetoacetate
Valineα-KetoisovaleratePropionyl-CoA

This table summarizes the ultimate metabolic fate of the carbon skeletons of the three branched-chain amino acids after their initial transamination and subsequent degradation. The degradation of this compound from isoleucine yields products for both energy production and glucose synthesis. wikipedia.orgwikipedia.org

Interaction with Pyruvate and Other α-Keto Acids

Regulation of Metabolic Fluxes Involving this compound

The metabolic flux through the isoleucine degradation pathway is tightly controlled, primarily at the level of the branched-chain α-keto acid dehydrogenase complex (BCKDC). rupahealth.com The activity of this multi-enzyme complex is modulated by a phosphorylation/dephosphorylation cycle. A dedicated BCKD kinase phosphorylates and inactivates the complex, while a BCKD phosphatase dephosphorylates and activates it. thegoodscentscompany.com

The BCKD kinase is itself subject to regulation. Notably, the branched-chain ketoacids, including this compound, act as inhibitors of the BCKD kinase. thegoodscentscompany.com This creates a substrate-level activation mechanism: an increase in the concentration of this compound inhibits the kinase, leading to less phosphorylation and thus higher activity of the BCKDC, promoting its own breakdown. thegoodscentscompany.com Furthermore, external compounds can influence this pathway. Studies have shown that dichloroacetate (B87207) can increase the rate of oxidative decarboxylation of this compound by more than 40% in muscle tissue, indicating an activation of the BCKDC. nih.gov

Table 3: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

Regulatory MechanismEffector Molecule(s)Effect on BCKDC Activity
Covalent ModificationBCKD Kinase (Phosphorylation)Decrease
Covalent ModificationBCKD Phosphatase (Dephosphorylation)Increase
Allosteric Regulation (of Kinase)This compound & other BCKAsIncrease (by inhibiting the kinase)
Pharmacological ActivationDichloroacetateIncrease

This table outlines the key mechanisms controlling the activity of the BCKDC, the rate-limiting enzyme in the catabolism of this compound. nih.govthegoodscentscompany.com

Allosteric Control Mechanisms

The metabolic fate of this compound is significantly influenced by allosteric regulation, primarily targeting the activity of the branched-chain α-keto acid dehydrogenase kinase (BCKDK), the enzyme responsible for the inactivation of the BCKDH complex. The branched-chain α-keto acids (BCKAs), including this compound, function as allosteric inhibitors of BCKDK. frontiersin.org This inhibition serves as a key feedback mechanism; when BCKAs accumulate, they suppress BCKDK activity. frontiersin.org This, in turn, prevents the phosphorylation and inactivation of the BCKDH complex, thereby promoting the catabolism of the excess BCKAs. frontiersin.orgscience.gov

Some inhibitors of BCKDK, such as α-ketoisocaproate and α-ketoisovalerate, have been shown to promote the dissociation of BCKDK from the BCKDH complex, which is another facet of allosteric regulation. science.gov Furthermore, the BCKDH complex itself is subject to product inhibition by its products, NADH and branched-chain acyl-CoA esters, which provides another layer of allosteric control.

Recent research has also identified novel allosteric inhibitors of BCKDK, such as certain thiophene (B33073) and thiazole (B1198619) derivatives. nih.govresearchgate.net These compounds bind to allosteric sites on BCKDK, modulating its interaction with the BCKDH complex and influencing its activity. researchgate.net

Transcriptional and Post-Translational Regulation of Related Enzymes

The enzymes responsible for the metabolism of this compound, namely branched-chain aminotransferase 2 (BCAT2) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex, are subject to intricate transcriptional and post-translational regulation.

Transcriptional Regulation

The expression of genes encoding BCAT2 and the subunits of the BCKDH complex is controlled by a network of transcription factors that respond to various physiological and pathological cues.

Target Gene(s)Transcription Factor/RegulatorEffect on ExpressionReference(s)
BCAT2 Krüppel-like factor 15 (KLF15)Co-activates expression nih.gov
BCAT2, BCKDHA Peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α)Induces expression sci-hub.se
BCAT1 Hypoxia-inducible factor 1α (HIF-1α)Upregulates expression in hypoxia sci-hub.se
BCKDK Peroxisome proliferator-activated receptor-α (PPAR-α)Downregulates expression sci-hub.se
BCAT2 Sterol regulatory element-binding protein 1 (SREBP1)Activates transcription sci-hub.se

Post-Translational Regulation

Post-translational modifications provide a rapid and dynamic mechanism for regulating the activity of enzymes in the isoleucine catabolic pathway.

Branched-Chain Aminotransferase 2 (BCAT2):

Recent studies have revealed that BCAT2 undergoes several post-translational modifications that influence its stability and function.

Acetylation: BCAT2 can be acetylated at a conserved lysine (B10760008) residue (K44). exlibrisgroup.comnih.govresearchgate.net This acetylation is promoted by the acetyltransferase CREB-binding protein (CBP) and reversed by the deacetylase SIRT4. exlibrisgroup.comnih.govresearchgate.net Acetylation of BCAT2 at K44 leads to its degradation through the ubiquitin-proteasome pathway, thereby suppressing BCAA catabolism. exlibrisgroup.comnih.govresearchgate.netresearchgate.net

Ubiquitination: The stability of BCAT2 is also regulated by ubiquitination. The deubiquitylase USP1 has been shown to remove ubiquitin from BCAT2 at the K229 site, protecting it from degradation. oup.com High levels of BCAAs can enhance the protein level of USP1, leading to the stabilization of BCAT2 and increased BCAA catabolism. oup.com Conversely, the E3 ubiquitin ligase TRIM21 can mediate the ubiquitination and subsequent degradation of BCAT2. sci-hub.se

S-nitrosation: Mammalian BCATs contain a CXXC motif that is sensitive to oxidation and can be modulated by S-nitrosation, which can inhibit enzyme activity. wikipedia.org

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex:

The primary mode of post-translational regulation of the BCKDH complex is through reversible phosphorylation.

Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is inhibited by phosphorylation of the E1α subunit (encoded by BCKDHA) at specific serine residues (Ser293 in rats). frontiersin.orgnih.gov This phosphorylation is catalyzed by a dedicated kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK). frontiersin.orgnih.gov Conversely, the BCKDH complex is activated by dephosphorylation, a reaction catalyzed by the phosphatase PPM1K (also known as PP2Cm). frontiersin.orgnih.gov The interplay between BCKDK and PPM1K is a critical control point in BCAA metabolism.

Acetylation: The E1α subunit of the BCKDH complex can also be acetylated, although the functional consequences of this modification are still being elucidated. uniprot.org

Enzyme/ComplexPost-Translational ModificationModifying Enzyme(s)Site of ModificationEffect on Activity/StabilityReference(s)
BCAT2 AcetylationWriter: CBPEraser: SIRT4K44Promotes degradation exlibrisgroup.comnih.govresearchgate.netmaayanlab.cloud
BCAT2 UbiquitinationEraser: USP1Writer: TRIM21K229USP1: StabilizesTRIM21: Promotes degradation sci-hub.seoup.com
BCAT2 S-nitrosation-CXXC motifInhibits activity wikipedia.org
BCKDH Complex (E1α subunit) PhosphorylationWriter: BCKDKEraser: PPM1KSer293 (rat)Phosphorylation: InactivatesDephosphorylation: Activates frontiersin.orgnih.govnih.gov
BCKDH Complex (E1α subunit) Acetylation--Under investigation uniprot.org

Enzymatic Catalysis and Biocatalytic Transformations of S 3 Methyl 2 Oxovalerate

Enzyme Systems Facilitating (S)-3-methyl-2-oxovalerate Metabolism

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) is a multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.org It catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, including this compound. wikipedia.org This reaction is a critical step in the catabolism of branched-chain amino acids (BCAAs), converting them into their respective acyl-CoA derivatives. wikipedia.org Dysfunction of the BCKDC leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a serious metabolic disorder known as maple syrup urine disease (MSUD). rupahealth.comhmdb.ca

The BCKDC exhibits broad substrate specificity, acting on the α-keto acids derived from all three branched-chain amino acids: leucine (B10760876), isoleucine, and valine. wikipedia.org In the case of isoleucine catabolism, the substrate for BCKDC is this compound. The enzyme complex converts this compound to α-methylbutyryl-CoA. wikipedia.org While the BCKDC can also oxidize other α-keto acids, its primary physiological role is in BCAA catabolism. wikipedia.org

Kinetic studies have been conducted to understand the enzyme's efficiency with its various substrates. For instance, research on BCAT from Gluconobacter oxydans revealed a Km value of 2.5 mM for 3-methyl-2-oxovalerate in the transamination reaction with L-glutamic acid. msu.ru Another study on a putative BCAT from T. tenax showed that the enzyme was inhibited by (S)-3-methyl-2-oxopentanoic acid at concentrations higher than 0.2 mM. frontiersin.org

Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Compounds

Enzyme Organism Substrate Km (mM) Vmax (U/mg) Inhibition
BCAT Gluconobacter oxydans 3-methyl-2-oxovalerate 2.5 - -
BCAT T. tenax 3-methyl-2-oxopentanoic acid - - Inhibited at >0.2 mM
BCAT (TTX G104S mutant) T. tenax 3-methyl-2-oxobutanoic acid 0.019 1.7 -
BCAT (TTX G104S mutant) T. tenax 4-methyl-2-oxovalerate 0.069 2.1 -

The activity of the BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle. nih.govreactome.org A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BDK), phosphorylates the E1α subunit of the complex, leading to its inactivation. nih.govscience.govnih.gov Conversely, a phosphatase, known as [3-methyl-2-oxobutanoate dehydrogenase (2-methylpropanoyl-transferring)]-phosphatase or protein phosphatase 2Cm (PP2Cm), dephosphorylates and reactivates the complex. researchgate.netgenome.jp

Substrate Specificity and Kinetic Studies

Branched-Chain Amino Acid Transaminases (BCATs)

Branched-Chain Amino Acid Transaminases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. msu.rumsu.ruresearchgate.net This is typically the first step in BCAA catabolism. nih.gov In the context of isoleucine, BCATs convert L-isoleucine to this compound, using α-ketoglutarate as the amino group acceptor, which is in turn converted to glutamate. msu.ruhmdb.ca There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov

The transamination reaction catalyzed by BCATs is reversible. msu.runih.gov The forward reaction involves the deamination of a branched-chain amino acid to form an α-keto acid. msu.ru The reverse reaction involves the amination of a branched-chain α-keto acid to synthesize a branched-chain amino acid. msu.ru

The kinetics of these reactions follow a ping-pong mechanism. msu.rumsu.ru The equilibrium of the reaction is influenced by the relative concentrations of the substrates and products. purdue.eduyoutube.com Kinetic analysis of BCAT from Gluconobacter oxydans showed a Km value for α-ketoglutarate in the reverse reaction ranging from 4.57 to 6.67 mM, depending on the amino donor. msu.ru For the archaeal BCAT from Thermoproteus uzoniensis, the specificity constant for the amination of 4-methyl-2-oxovalerate was found to be very high, suggesting that BCAA synthesis is favored over deamination in this organism. msu.ru

Table 2: Kinetic Parameters for Forward and Reverse Reactions of BCATs

Enzyme Organism Reaction Direction Substrate Km (mM) Specificity Constant (s-1·M-1)
BCAT Gluconobacter oxydans Forward 3-methyl-2-oxovalerate 2.5 -
BCAT Gluconobacter oxydans Reverse α-ketoglutarate 4.57 - 6.67 -
BCAT Thermoproteus uzoniensis Reverse (Amination) 4-methyl-2-oxovalerate - 11,000,000
BCAT Thermoproteus uzoniensis Forward (Deamination) L-leucine - 176,000

BCATs exhibit a high degree of stereospecificity. msu.rumsu.ru They belong to the PLP fold type IV class of enzymes and are unique in that they are (S)-selective, meaning they specifically act on L-amino acids to produce the corresponding (S)-α-keto acids. msu.ruresearchgate.net The transamination process is stereoselective, involving the deamination of an L-amino acid and the formation of a new L-amino acid. msu.ru This stereospecificity is crucial for maintaining the integrity of metabolic pathways. In the case of isoleucine, BCATs exclusively produce the (S)-enantiomer of 3-methyl-2-oxovalerate under physiological conditions. This stereochemical precision ensures that only the correct enantiomer interacts efficiently with downstream enzymes like the BCKDC.

Forward and Reverse Reaction Kinetics

S-Adenosylmethionine-Dependent Methyltransferases (e.g., SgvM)

S-Adenosylmethionine (SAM)-dependent methyltransferases (MTs) are a crucial class of enzymes that facilitate the transfer of a methyl group from the cofactor SAM to a variety of substrates, including α-keto acids. nih.gov The enzyme SgvM, from Streptomyces griseoviridis, is a notable example involved in the biosynthesis of the antibiotic viridogrisein. escholarship.org

The S-adenosylmethionine-dependent methyltransferase SgvM has demonstrated the ability to catalyze the alkylation of α-keto acid precursors. researchgate.netcapes.gov.brnih.gov While its physiological substrate is 4-methyl-2-oxovalerate, SgvM exhibits a broader substrate scope, accepting other α-keto acids like pyruvate (B1213749), 2-oxobutyrate, and 2-oxovalerate for methylation. researchgate.netcapes.gov.brnih.govresearchgate.net This promiscuity allows for the biocatalytic formation of various methylated products. nih.gov For instance, the ethylation of 2-oxobutyrate using S-adenosylethionine as a cofactor analog results in the formation of this compound. researchgate.netcapes.gov.brnih.gov This highlights the potential of SgvM in asymmetric biocatalytic C-alkylation reactions. researchgate.netcapes.gov.brnih.gov

The general reaction for the alkylation of a precursor to form this compound is as follows:

Precursor + Alkyl Donor (e.g., S-adenosylethionine) --(SgvM)--> this compound + Byproduct

A dual biocatalytic platform has been developed combining an engineered SgvM for enantioselective alkylation with a halogen methyltransferase (HMT) for the regeneration of the sulfonium (B1226848) cofactor from S-adenosylhomocysteine (SAH) using alkyl halides. researchgate.net

Enzymatic routes offer a high degree of stereocontrol, which is essential for producing enantiomerically pure compounds like this compound. nih.govhilarispublisher.com The methyltransferase SgvM has been shown to be a valuable tool for enantioselective synthesis. researchgate.netcapes.gov.brnih.gov Specifically, the ethylation of 2-oxobutyrate catalyzed by SgvM using S-adenosylethionine yields the (S)-enantiomer of 3-methyl-2-oxovalerate. researchgate.netcapes.gov.brnih.gov In contrast, the methylation of 2-oxovalerate by SgvM proceeds with R-selectivity. researchgate.netcapes.gov.brnih.gov This demonstrates the enzyme's ability to control the stereochemical outcome of the reaction based on the substrate and the alkyl donor. researchgate.netcapes.gov.brnih.gov

SubstrateAlkyl DonorProductEnantiomeric Selectivity
2-oxobutyrateS-adenosylethionine3-methyl-2-oxovalerateS
2-oxovalerateS-adenosylmethionine3-methyl-2-oxovalerateR

This table summarizes the enantioselective alkylation reactions catalyzed by SgvM. researchgate.netcapes.gov.brnih.gov

Biocatalytic Formation from Precursors via Alkylation

Mechanistic Investigations of Enzyme-Substrate Interactions

Understanding the interactions between an enzyme and its substrate at the molecular level is crucial for elucidating the catalytic mechanism and for guiding enzyme engineering efforts. nih.govmdpi.com

Active Site Analysis and Binding Models

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. mrgscience.com For SgvM, structural studies have revealed key features of its active site. escholarship.orgresearchgate.net The enzyme contains a binding pocket that accommodates the α-keto acid substrate. researchgate.net In the case of its physiological substrate, 4-methyl-2-oxovalerate, the active site of SgvM has a lipophilic pocket that binds the β-residue of the substrate. researchgate.net The carboxyl and keto groups of the substrate are coordinated to a metal ion, which is essential for catalysis. researchgate.net Key amino acid residues, such as arginine and tryptophan, also play a role in positioning the substrate correctly for the reaction. researchgate.net

Computational modeling and molecular dynamics simulations are powerful tools for studying enzyme-substrate interactions and can provide insights into the binding process. nih.govplos.org These methods can help to build models of how different substrates, including this compound, fit into the active site and can predict the effect of mutations on substrate binding and catalysis. nih.gov

Reaction Mechanism Elucidation (e.g., Decarboxylation, Alkylation)

The primary reaction catalyzed by SgvM is an alkylation reaction. researchgate.netcapes.gov.brnih.gov The mechanism involves the nucleophilic attack of the enolate form of the α-keto acid substrate on the electrophilic methyl or alkyl group of the SAM cofactor or its analog. nih.gov The enzyme facilitates this reaction by binding both the substrate and the cofactor in a specific orientation within the active site and by activating the substrate for nucleophilic attack. researchgate.net

Decarboxylation, the loss of carbon dioxide, is another important reaction mechanism in biological systems, particularly for β-keto acids. csbsju.eduacs.orgresearchgate.net While SgvM itself does not catalyze decarboxylation, the product of its reaction, this compound, is an α-keto acid. In other metabolic pathways, α-keto acids can undergo oxidative decarboxylation catalyzed by dehydrogenase complexes. rupahealth.com The mechanism of decarboxylation of β-keto acids often involves the formation of a cyclic transition state, which is stabilized by the presence of a carbonyl group at the β-position. csbsju.edu

Directed Evolution and Enzyme Engineering for this compound Biocatalysis

Enhancing Catalytic Efficiency and Selectivity

Improving the catalytic turnover (kcat) and substrate affinity (Km) of enzymes that either produce or utilize this compound is a primary objective of enzyme engineering. Techniques such as site-directed mutagenesis and the creation of extensive mutant libraries, coupled with high-throughput screening, have proven effective in identifying variants with significantly enhanced performance. nih.gov

Key enzyme classes targeted for these enhancements include L-amino acid deaminases (LAADs), branched-chain amino acid aminotransferases (BCATs), and lactate (B86563) dehydrogenases (LDHs). For instance, engineering of an L-amino acid deaminase from Proteus mirabilis (PmiLAAD) has been undertaken to improve the production of α-keto-β-methylvalerate (a synonym for 3-methyl-2-oxovalerate) from L-isoleucine. researchgate.net By elucidating the catalytic mechanism, researchers identified that the distance between the substrate and the FAD cofactor was a limiting factor for catalytic efficiency. Shortening this distance through protein engineering led to improved catalytic efficiency for several amino acids. researchgate.net

In another example, a semi-rational design of PmiLAAD identified key residues around the substrate-binding pocket. Mutagenesis at site E417, in particular, led to variants with enhanced activity. The variant PmiLAADE417R showed a 6.10-fold increase in activity toward L-Trp and a 3.94-fold increase toward L-Phe, demonstrating how mutations can enhance catalytic efficiency toward various substrates. mdpi.com

Similarly, studies on branched-chain amino acid aminotransferases, which catalyze the reversible transamination of L-isoleucine to 3-methyl-2-oxovalerate, have shown that single amino acid substitutions can dramatically alter kinetic parameters. frontiersin.orgmsu.ru A G104S mutation in the BCAT from Thermoanaerobacter tenax resulted in a 370-fold decrease in catalytic efficiency (Vmax/Km) for the co-substrate α-ketoglutarate, highlighting the profound impact of single-point mutations on enzyme function. frontiersin.org While this specific mutation was detrimental, it illustrates the principle that targeted changes can be used to fine-tune catalytic activity.

The table below summarizes findings from engineering a Phenylalanine Dehydrogenase (PheDH) from Bacillus halodurans, showcasing how mutations can enhance catalytic efficiency for both oxidative deamination and reductive amination reactions, which are analogous to transformations involving this compound.

Enzyme VariantReactionRelative kcat/Km Fold IncreaseReference
E113DOxidative Deamination (L-phenylalanine)4.08 nih.govjmb.or.kr
N276LOxidative Deamination (L-phenylalanine)2.81 nih.govjmb.or.kr
E113D-N276LOxidative Deamination (L-phenylalanine)6.06 nih.govjmb.or.kr
E113D-N276LReductive Amination>1.58 jmb.or.kr

Expanding Substrate Scope for Derivatives

A significant frontier in biocatalysis is the engineering of enzymes to accept a broader range of substrates, enabling the synthesis of novel chemical compounds. For this compound, this involves modifying enzymes to process its structural analogs or to utilize different precursors for its synthesis.

Rational design and directed evolution have been successfully applied to broaden the substrate specificity of various enzyme classes. frontiersin.org For example, α-keto acid decarboxylases, which are involved in the production of higher alcohols from α-keto acids, have been engineered for altered substrate preference. The branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis naturally exhibits a broad substrate range, including 3-methyl-2-oxopentanoic acid. researchgate.net Structure-guided engineering of KdcA has produced variants with dramatically increased thermostability without compromising this broad substrate specificity, making them more suitable for industrial applications involving a variety of α-keto acids. uq.edu.au

Engineering efforts on ω-transaminases have also yielded variants with expanded substrate scopes. Alanine scanning of the small binding pocket of an (S)-ω-transaminase from Paracoccus denitrificans led to the V153A mutant, which showed significant activity toward α-keto acids with bulky n-hexyl substituents, a substrate not accepted by the wild-type enzyme. nih.gov This demonstrates how creating space in the active site can accommodate larger, non-native substrates.

The engineering of L-amino acid deaminase (PmiLAAD) provides another clear example. A semi-rational design approach successfully broadened its substrate spectrum. Mutations at the key E417 residue not only improved catalytic efficiency but also enhanced activity toward a diverse set of L-amino acids, thereby expanding the range of α-keto acids that could be synthesized. mdpi.com

The following table details the substrate range of wild-type branched-chain amino acid aminotransferase (BCAT) from Vulcanisaeta moutnovskia, which includes 3-methyl-2-oxovalerate, illustrating the natural promiscuity that can be a starting point for further engineering to accept novel derivatives.

Keto SubstrateRelative ActivityReference
2-oxobutyrateHigher researchgate.net
4-methyl-2-oxovalerateSimilar researchgate.net
indole-3-pyruvateSimilar researchgate.net
3-methyl-2-oxovalerateLower researchgate.net
pyruvateLower researchgate.net

These examples underscore the power of enzyme engineering to not only enhance the catalytic properties for a specific reaction but also to expand the chemical repertoire of biocatalysis, opening avenues for the synthesis of a wide array of derivatives related to this compound.

Chemical Synthesis and Chiral Methodologies for S 3 Methyl 2 Oxovalerate

Conventional Synthetic Pathways to 3-methyl-2-oxovalerate

Conventional methods for synthesizing 3-methyl-2-oxovalerate typically result in a racemic mixture of the (R) and (S) enantiomers. These approaches are often favored for their robustness and suitability for industrial-scale production, despite the need for subsequent resolution to isolate the desired (S)-enantiomer.

Carbonyl condensation reactions represent a fundamental and widely utilized strategy for the construction of carbon-carbon bonds in organic synthesis. In the context of 3-methyl-2-oxovalerate synthesis, a notable example is the Claisen condensation, which involves the reaction of an ester with another carbonyl compound in the presence of a strong base.

A specific patented method for the preparation of calcium 3-methyl-2-oxovalerate employs a condensation reaction between diethyl oxalate (B1200264) and 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. researchgate.net The reaction proceeds through an aldol-type condensation mechanism. The alkoxide base facilitates the formation of an enolate from 2-methyl butyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. Subsequent intramolecular cyclization and ring-opening under basic conditions, followed by acidification and salt formation with calcium chloride, yields the racemic calcium salt of 3-methyl-2-oxovalerate. researchgate.net

Another patented approach involves the condensation of glycolylurea with butanone, catalyzed by monoethanolamine, to form 2-butylidene glycolylurea. This intermediate is then hydrolyzed with a sodium hydroxide (B78521) solution. The resulting product is reacted with aqueous calcium chloride to produce the racemic calcium salt of 3-methyl-2-oxovalerate, which can be purified by recrystallization.

These condensation-based methods are advantageous due to the availability and low cost of the starting materials. However, they invariably produce a racemic mixture, necessitating further purification steps to isolate the (S)-enantiomer.

The total synthesis of racemic 3-methyl-2-oxovalerate has been achieved through various multi-step sequences. These routes often provide higher yields and purity compared to one-pot condensation reactions but may involve more complex procedures and harsher reaction conditions.

One documented synthetic route starts from 2-methyl butyric acid. rsc.org This approach involves a two-step reaction to generate the methyl ester of 3-methyl-2-oxovaleric acid, which can then be converted to the calcium salt. rsc.org While effective, this method may have a lower atom economy due to the number of reagents involved. rsc.org

A different total synthesis strategy utilizes a Grignard reagent. This method involves the reaction of a suitable Grignard reagent with diethyl oxalate, followed by hydrolysis of the resulting ester to yield the free acid. umaryland.edu Although this route can achieve high yields, it requires stringent anhydrous and cryogenic conditions, which can be challenging to control on an industrial scale.

Another approach begins with the amino acid isoleucine. The synthesis proceeds by converting isoleucine into an imine intermediate, which is subsequently hydrolyzed to the corresponding carbonyl compound. Further hydrolysis under basic conditions affords the keto acid. rsc.org A primary drawback of this method is the relatively high cost of the starting material, isoleucine.

The following table summarizes the key starting materials and general conditions for these total synthesis approaches to racemic 3-methyl-2-oxovalerate.

Starting MaterialKey Reagents and ConditionsProduct FormReference
2-Methyl Butyric AcidMulti-step reaction sequenceMethyl 3-methyl-2-oxovalerate rsc.org
Isoleucinet-Butanol, DBU, subsequent hydrolysis3-Methyl-2-oxovaleric acid rsc.org
Diethyl oxalateGrignard reagent, anhydrous/cryogenic conditions, hydrolysis3-Methyl-2-oxovaleric acid umaryland.edu

Preparation via Carbonyl Condensation Reactions

Asymmetric Synthesis of (S)-3-methyl-2-oxovalerate

The direct synthesis of the enantiomerically pure this compound is highly desirable to avoid the inefficiencies of resolving a racemic mixture. Asymmetric synthesis methodologies aim to achieve this by introducing chirality during the reaction sequence.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. While the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, specific applications for the direct synthesis of this compound are not extensively reported in the reviewed literature. However, the general principles can be applied. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a fragment that can be converted to the 3-methyl-2-oxovalerate structure. osi.lv Subsequent diastereoselective alkylation or other modifications, followed by cleavage of the auxiliary, would yield the chiral α-keto acid. The predictability and high diastereoselectivities often achieved make this a viable, albeit potentially lengthy, approach. researchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. scbt.com This approach is highly efficient and is a cornerstone of modern organic synthesis.

Enzymatic catalysis offers a powerful route to this compound. Transaminases, for example, can catalyze the asymmetric amination of a prochiral keto acid or the deamination of an amino acid. nih.gov A study on a transaminase from Haliscomenobacter hydrossis demonstrated the conversion of various α-keto acids to their corresponding D-amino acids with high enantiomeric excess. mdpi.com While this study focused on D-amino acids, the reverse reaction or the use of an L-specific transaminase could potentially be applied to synthesize L-isoleucine, which can then be converted to this compound. The enzymatic approach benefits from high stereoselectivity and mild reaction conditions.

Another enzymatic strategy involves the use of L-amino acid deaminases. Enzymes from Proteus mirabilis have been shown to catalyze the deamination of L-amino acids to produce α-keto acids. numberanalytics.com This method could be directly applied to L-isoleucine to yield this compound.

Non-enzymatic asymmetric catalysis for this specific transformation is less documented in the searched literature. However, general methods such as asymmetric hydrogenation or oxidation catalyzed by chiral metal complexes could potentially be adapted. For instance, the asymmetric oxidation of a corresponding α-hydroxy acid could yield the desired α-keto acid.

The following table provides an overview of asymmetric catalytic approaches.

Catalytic SystemSubstrateProductKey FeaturesReference(s)
TransaminaseL-IsoleucineThis compoundHigh stereoselectivity, mild conditions nih.gov
L-Amino Acid DeaminaseL-IsoleucineThis compoundDirect conversion of amino acid to keto acid numberanalytics.com

Chiral Auxiliaries in Stereoselective Synthesis

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common strategy when the racemic synthesis is more practical or cost-effective than an asymmetric synthesis.

One of the most established methods for chiral resolution is the formation of diastereomeric salts. chiralpedia.com This technique involves reacting the racemic 3-methyl-2-oxovaleric acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine. libretexts.org This reaction creates a mixture of two diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which have different physical properties, such as solubility. libretexts.org These salts can then be separated by fractional crystallization. chiralpedia.com After separation, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure (S)-3-methyl-2-oxovaleric acid.

Enzymatic kinetic resolution is another powerful technique. This method relies on the stereoselectivity of an enzyme to preferentially react with one enantiomer in the racemic mixture. For example, a lipase (B570770) could be used to selectively esterify the (S)- or (R)-enantiomer of a racemic α-hydroxy acid precursor, allowing for the separation of the esterified and unreacted enantiomers. The separated precursor can then be converted to the desired enantiomer of 3-methyl-2-oxovalerate. Similarly, an aminoacylase (B1246476) could be used to resolve a racemic N-acetyl amino acid precursor.

Chromatographic methods, particularly using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), can also be employed for the analytical and even preparative separation of the enantiomers of 3-methyl-2-oxovalerate or its derivatives.

The table below outlines the principles of these chiral resolution techniques.

Resolution TechniquePrincipleExample of ApplicationReference(s)
Diastereomeric Salt FormationReaction of the racemic acid with a chiral base to form separable diastereomeric salts.Use of a chiral amine like (R)-1-phenylethylamine followed by fractional crystallization. chiralpedia.comlibretexts.org
Enzymatic Kinetic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of the racemate.Selective esterification of a precursor α-hydroxy acid by a lipase.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers on an HPLC column with a CSP. strath.ac.uk

Advanced Analytical Techniques for Research Oriented Characterization of S 3 Methyl 2 Oxovalerate

Chromatographic Methods for Quantification in Research Matrices

Chromatographic techniques are paramount for separating (S)-3-methyl-2-oxovalerate from other metabolites and quantifying its concentration in research samples such as plasma, urine, and cell cultures.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, α-keto acids like this compound are non-volatile and require chemical derivatization prior to analysis to increase their volatility. nih.govresearchgate.net This process converts the polar functional groups (carboxylic acid and ketone) into less polar, more volatile derivatives that are amenable to gas chromatography. researchgate.net

A common derivatization strategy involves a two-step process: oximation of the keto group followed by silylation of the carboxylic acid group. For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can target the keto group, followed by silylation of the carboxyl group with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting derivative is then separated on a GC column and detected by a mass spectrometer. Quantitative analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Another approach involves the use of alkyl chloroformate reagents, such as methyl or ethyl chloroformate, which can simultaneously derivatize carboxylic, amino, and hydroxyl groups, making it suitable for broader metabolic profiling. nih.gov

Table 1: Example GC-MS Parameters for Derivatized this compound

Parameter Value
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Resulting Derivative Trimethylsilyl (TMS) ester of this compound
GC Column Capillary column (e.g., DB-5ms)
Ionization Mode Electron Ionization (EI, 70 eV)
MS Detection Selected Ion Monitoring (SIM)
Monitored Ion (m/z) 245 (base peak for MSTFA derivative)
Internal Standard Deuterated analog (e.g., d3-3-methyl-2-oxovalerate)

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Distinguishing between the (S) and (R) enantiomers of 3-methyl-2-oxovalerate is crucial, as biological systems often exhibit high stereospecificity. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the definitive method for this purpose. chiralpedia.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. chiralpedia.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comscas.co.jp Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type columns are widely used for resolving chiral compounds, including α-keto acids. bujnochem.comobrnutafaza.hr The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. obrnutafaza.hr

Table 2: Illustrative HPLC-CSP Separation Parameters

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA) or Pirkle-type (e.g., Whelk-O 1)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid mixture
Detection UV at 210-220 nm
Expected Outcome Baseline separation of (S) and (R)-3-methyl-2-oxovalerate peaks

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone technique in metabolomics due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.gov For this compound, LC-MS allows for direct quantification in complex biological fluids with minimal sample preparation. nih.govresearchgate.net

The compound is first separated from other matrix components using a liquid chromatography system, typically employing a reversed-phase column. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is often used for quantification, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling accurate quantification even at very low concentrations. researchgate.net

Table 3: Typical LC-MS/MS Parameters for this compound Quantification

Parameter Value
LC Column C18 reversed-phase
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ m/z 129.05
Product Ion(s) Specific fragments generated via collision-induced dissociation
Detection Mode Selected Reaction Monitoring (SRM)
Run Time Typically < 10 minutes per sample

Spectroscopic Techniques for Structural Elucidation of Research Intermediates

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its metabolites within biochemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound in research settings. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the various nuclei in the molecule provide a unique fingerprint, allowing for unambiguous structural confirmation. In mechanistic studies, NMR can be used to track the fate of isotopically labeled substrates (e.g., ¹³C-labeled isoleucine) as they are converted into this compound and subsequent metabolites by enzymes, providing insight into reaction mechanisms and pathway fluxes.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Carboxyl) ~165-175
C2 (Keto) ~195-205
C3 (CH) ~45-55
C4 (CH₂) ~25-35
C5 (CH₃) ~10-15
C3-Methyl (CH₃) ~15-25

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Metabolite Identification in Pathways

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) combined with tandem MS (MS/MS), is a critical tool for identifying known and unknown metabolites of this compound in biological systems. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental formula of a metabolite. nih.gov

In a typical workflow, a biological sample is analyzed by LC-HRMS. The accurate mass of potential metabolites is measured. Then, MS/MS experiments are performed where the metabolite ion is fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides structural clues that, when pieced together, can be used to identify the metabolite. This approach is essential for mapping the downstream products of this compound in the isoleucine catabolic pathway and for discovering novel metabolic transformations. umaryland.edu

Isotopic Tracing Methods for Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to investigate the metabolic fate of this compound, the keto-acid derivative of the branched-chain amino acid (BCAA) isoleucine. nih.govrupahealth.com This methodology involves the introduction of a stable isotope-labeled version of a molecule (a tracer) into a biological system to track its transformation through metabolic pathways. creative-proteomics.comeurisotop.com By measuring the incorporation of the isotope into downstream metabolites, researchers can quantify the rate of metabolic reactions, a concept known as metabolic flux. creative-proteomics.comnih.gov This provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.com

Metabolic flux analysis (MFA) is crucial for understanding how the catabolism of branched-chain amino and keto acids is regulated across different organs and in various physiological and pathological states. physiology.orgnih.govnih.gov For instance, studies using isotope tracers have been instrumental in delineating the roles of the liver, muscle, and other tissues in BCAA metabolism. physiology.orgckisotopes.com

A common approach involves using carbon-13 (¹³C) labeled precursors. ckisotopes.comnih.gov For example, by introducing ¹³C-labeled isoleucine, scientists can trace the carbon atoms as they are incorporated into this compound and subsequent metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the ¹³C-labeled molecules, providing detailed insights into the flux through the BCAA catabolic pathway. eurisotop.comnih.gov

Recent advancements in high-resolution mass spectrometry and computational modeling have significantly enhanced the capabilities of metabolic flux analysis. nih.govbiorxiv.org These tools allow for more comprehensive and accurate measurements of metabolic fluxes in complex biological systems, from cell cultures to whole organisms. nih.govmdpi.com

Research Findings from Isotopic Tracing Studies:

A study investigating the inter-organ metabolism of BCAAs and their corresponding branched-chain keto acids (BCKAs), including this compound (also referred to as KMV), in a pig model provided significant insights into their metabolic fluxes. physiology.orgnih.govphysiology.org The data, presented in the table below, illustrates the net fluxes of these compounds across various organs in both postabsorptive and postprandial states.

Net Fluxes of Branched-Chain Keto Acids (BCKAs) Across Organs

State Organ Compound Net Flux (nmol/kg body wt/min)
Postabsorptive Portal Drained Viscera (PDV) BCKA 144 jst.go.jpresearchgate.net (Uptake)
Postprandial (4h total) Hindquarter (HQ) BCKA 46.2 [34.2, 58.2] (Release)
Postprandial (4h total) Liver BCKA 200 rsc.orgrsc.org (Uptake)

Data adapted from a study on multi-catheterized pigs. physiology.orgnih.gov BCKA represents the sum of α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), and 2-oxoisovalerate (KIV). physiology.org

These findings demonstrate the dynamic nature of BCKA metabolism, with significant uptake by the liver and release from muscle tissue after a meal. physiology.orgnih.gov Such detailed analyses are critical for understanding metabolic regulation and have implications for developing nutritional strategies in clinical settings. physiology.org

Cellular and Molecular Biological Roles of S 3 Methyl 2 Oxovalerate

Impact on Mitochondrial Bioenergetics and Function

(S)-3-methyl-2-oxovalerate plays a dual role in mitochondrial bioenergetics. As a downstream product of isoleucine catabolism, its processing by the BCKDC is integral to funneling carbon skeletons into the TCA cycle for energy generation. However, at elevated concentrations, such as those seen in metabolic disorders like Maple Syrup Urine Disease (MSUD), the compound can impair mitochondrial function. rupahealth.comhmdb.ca

Research has identified this compound as an inhibitor of the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the TCA cycle. Inhibition of KGDHC disrupts the normal flow of the cycle, compromising cellular energy metabolism. hmdb.ca This impairment can lead to a depletion of key metabolites and a reduction in the rate of protein synthesis. hmdb.ca The accumulation of this keto-acid is considered a contributing factor to the neurotoxicity observed in conditions where BCAA metabolism is deficient. hmdb.ca

Table 1: Effects of this compound on Mitochondrial Components

Mitochondrial ComponentObserved Effect of this compoundConsequenceSource(s)
Branched-Chain α-keto acid Dehydrogenase Complex (BCKDC) Serves as a substrate for the complex.Funnels metabolites into the TCA cycle for energy production. rupahealth.com
α-ketoglutarate Dehydrogenase Complex (KGDHC) Acts as an inhibitor, particularly at high concentrations.Impairs TCA cycle function and cellular energy metabolism. hmdb.ca
Reactive Oxygen Species (ROS) Production Specifically inhibits ROS production from the KGDHC site.Reduces mitochondrial oxidative stress under specific metabolic conditions. researchgate.net

Modulation of Cellular Redox Homeostasis

The compound significantly influences the delicate balance between oxidants and antioxidants within the cell, a state known as redox homeostasis. ebi.ac.uk Its effects are complex, involving both the generation and scavenging of reactive oxygen species (ROS) and the regulation of intracellular calcium, a key signaling molecule tied to redox status.

While mitochondrial respiration is a primary source of cellular ROS, this compound has been shown to diminish their production under certain conditions. thegoodscentscompany.com It acts as a specific inhibitor of ROS (specifically superoxide (B77818) and hydrogen peroxide) generated by the KGDHC during the oxidation of substrates like α-ketoglutarate. researchgate.net In one study, the application of 3-methyl-2-oxovaleric acid resulted in an approximate 86% decrease in ROS production from KGDHC. researchgate.net This suggests a protective role against oxidative stress originating from this specific mitochondrial source. The compound has also been identified as a potential reactive oxygen scavenger.

The endoplasmic reticulum (ER) is a major intracellular calcium store, and its regulation is vital for numerous cellular processes. ymdb.ca Research findings indicate that α-keto-β-methyl-n-valeric acid can alter the dynamics of these ER calcium stores. thegoodscentscompany.com Given that (S)-3-methyl-2-oxovaleric acid is known to be present in the ER, its ability to influence calcium levels suggests a mechanism by which it can impact cellular signaling events that are dependent on calcium release. thegoodscentscompany.comymdb.ca

Reactive Oxygen Species (ROS) Generation and Scavenging

Influence on Specific Cellular Processes (e.g., Microglial Responses)

Beyond its core metabolic functions, this compound can influence the behavior of specialized cell types. Studies have pointed to a protective effect of α-keto-β-methyl-n-valeric acid on microglial cells, the resident immune cells of the central nervous system, particularly under conditions of oxidative stress or hypoxia. thegoodscentscompany.com Microglia are known to undergo a rapid metabolic response to changes in their nutrient environment, such as exposure to a high-fat diet. nih.govmpg.de This acute microglial metabolic response involves significant changes in mitochondrial activity. nih.govmpg.de As a key metabolite in BCAA pathways, this compound is positioned to influence these metabolic shifts and thereby modulate microglial function and neuroinflammatory responses.

Regulatory Signaling Pathways Linked to this compound Metabolism

The metabolic activities of this compound are intertwined with major regulatory signaling pathways. The disturbance of mitochondrial redox homeostasis through the inhibition of KGDHC and subsequent alteration of ROS production can trigger adaptive cellular responses. researchgate.net One of the most critical pathways in response to oxidative stress is the one governed by the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net Perturbations in mitochondrial function, such as those caused by metabolites like this compound, can lead to the activation of the Nrf2 signaling pathway as a protective mechanism. researchgate.net Furthermore, as an integral part of the BCAA catabolic pathway, its metabolism is linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Table 2: Summary of Cellular and Molecular Roles

Biological RoleSpecific Effect of this compoundRelated Signaling Pathway(s)Source(s)
Mitochondrial Energy Production Substrate for BCKDC; inhibitor of KGDHC.TCA Cycle rupahealth.com
Redox Homeostasis Diminishes ROS from KGDHC; alters ER Ca2+ stores.Nrf2 Pathway researchgate.netthegoodscentscompany.com
Microglial Function Exhibits protective effects under oxidative stress.Inflammatory Signaling thegoodscentscompany.com

Theoretical and Computational Studies on S 3 Methyl 2 Oxovalerate and Its Interactions

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as (S)-3-methyl-2-oxovalerate, and its enzyme. These methods provide insights into the binding modes, conformational changes, and stability of the enzyme-substrate complex.

A primary enzyme that interacts with this compound is the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org This large, multi-subunit complex, located in the mitochondrial inner membrane, catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. wikipedia.orgmdpi.com The BCKDC is comprised of three catalytic components: E1 (a heterotetrameric decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a FAD-dependent dihydrolipoyl dehydrogenase). mdpi.comuniprot.org

Another class of enzymes that interact with this compound are branched-chain aminotransferases (BCATs), which catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. frontiersin.orgnih.gov Docking studies can elucidate the substrate specificity of different BCAT isozymes, such as the cytosolic BCAT1 and the mitochondrial BCAT2, by comparing the binding energies and interaction patterns of this compound within their respective active sites. frontiersin.org

The data table below summarizes key enzymes interacting with this compound and the insights gained from computational studies.

EnzymeSubunit/Component of InterestComputational MethodKey Insights
Branched-chain α-keto acid dehydrogenase complex (BCKDC) E1 (decarboxylase), E2 (transacylase)Molecular Docking, Molecular DynamicsElucidation of active site residues, substrate binding orientation, and the dynamics of the lipoyl arm in intermediate channeling. wikipedia.orguniprot.org
Branched-chain aminotransferase (BCAT) Active SiteMolecular DockingDetermination of substrate specificity and binding affinity in different isozymes. frontiersin.orgnih.gov
BCKD kinase (BDK) Allosteric siteStructure-based design, CrystallographyIdentification of allosteric inhibitor binding sites that modulate BDK activity and its interaction with BCKDC. pnas.org

Quantum Chemical Calculations for Reaction Pathway Energetics

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are employed to investigate the energetics of reaction pathways at the electronic level. nih.govnrel.gov These calculations can determine the structures of transition states and intermediates, as well as their corresponding energy barriers, providing a detailed understanding of the reaction mechanism. nih.govrsc.org

For the decarboxylation of this compound catalyzed by the E1 component of BCKDC, quantum chemical calculations can model the formation of the covalent intermediate with the thiamine (B1217682) pyrophosphate (TPP) cofactor. wikipedia.org These studies can elucidate the electronic rearrangements that occur during the cleavage of the C-C bond and the release of carbon dioxide.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. frontiersin.orgnih.govmpg.de In a QM/MM approach, the reactive center, including the substrate and key active site residues, is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. nih.govmpg.denih.gov This allows for the accurate modeling of the reaction chemistry within the context of the full enzyme environment.

The table below outlines the application of quantum chemical calculations to the study of reactions involving this compound.

ReactionComputational MethodInformation Obtained
Decarboxylation by BCKDC DFT, QM/MMTransition state structures, reaction energy barriers, mechanism of TPP-mediated catalysis. wikipedia.orgfrontiersin.org
Transamination by BCAT DFT, QM/MMEnergetics of amino group transfer, role of pyridoxal-5'-phosphate (PLP) cofactor. nih.gov

Computational Modeling of Metabolic Networks Involving this compound

This compound is a component of larger metabolic networks, primarily the catabolism of branched-chain amino acids. frontiersin.org Computational modeling of these networks, using approaches like flux balance analysis (FBA), allows for the system-level study of metabolic fluxes and their regulation.

Genome-scale metabolic models (GSMMs) of various organisms, from bacteria to humans, include the reactions involving this compound. bhsai.org By integrating experimental data, such as transcriptomics or metabolomics, with these models, researchers can predict how perturbations, like genetic mutations or changes in nutrient availability, affect the flux through the branched-chain amino acid degradation pathway and the concentration of intermediates like this compound. bhsai.orgplos.org

These models have been used to identify potential metabolic biomarkers for diseases where branched-chain amino acid metabolism is dysregulated, such as maple syrup urine disease (MSUD) and type 2 diabetes. pnas.orghmdb.canih.gov For instance, simulations can predict the accumulation of this compound and other branched-chain α-keto acids under conditions of deficient BCKDC activity. hmdb.canih.gov

Modeling ApproachApplicationKey Findings
Flux Balance Analysis (FBA) Prediction of metabolic fluxes in health and disease.Identification of metabolic bottlenecks and alternative pathways in branched-chain amino acid catabolism.
Genome-Scale Metabolic Models (GSMMs) Integration of multi-omics data to study metabolic regulation.Association of elevated this compound levels with metabolic disorders. bhsai.orgplos.orgnih.gov

Structure-Activity Relationship (SAR) Prediction for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These approaches are valuable for the rational design of novel molecules with desired properties, such as enzyme inhibitors or activators.

In the context of this compound, SAR studies could be applied to design derivatives that act as inhibitors of BCKD kinase (BDK), the enzyme that inactivates BCKDC through phosphorylation. pnas.orgscience.govuniprot.org By systematically modifying the structure of this compound and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can be developed to predict the inhibitory potency of new derivatives. researchgate.net

For example, computational screening of a virtual library of this compound analogs could identify lead compounds with enhanced binding affinity to the allosteric site of BDK. pnas.org These predicted inhibitors could then be synthesized and tested experimentally, accelerating the discovery of potential therapeutics for metabolic diseases characterized by elevated branched-chain amino acid levels. pnas.orgnih.gov

Compound ClassTarget EnzymeComputational ApproachGoal
This compound derivatives BCKD kinase (BDK)QSAR, Virtual ScreeningDesign of potent and selective inhibitors to activate the BCKDC complex. pnas.orgresearchgate.net
This compound analogs Branched-chain aminotransferases (BCATs)Molecular Docking, SARDevelopment of specific inhibitors for different BCAT isozymes. nih.gov

Emerging Research Areas and Future Perspectives for S 3 Methyl 2 Oxovalerate Research

Advancements in Biocatalytic Production for Research Applications

The demand for enantiomerically pure (S)-3-methyl-2-oxovalerate for research purposes has spurred the development of advanced biocatalytic production methods. These approaches offer a more sustainable and specific alternative to traditional chemical synthesis. mdpi.com

Recent research has focused on the use of transaminases for the asymmetric synthesis of D-amino acids, a process that can be adapted for the production of related keto acids. mdpi.com For instance, transaminases from organisms like Haliscomenobacter hydrossis have shown high stereospecificity, which is a desirable characteristic for producing the (S)-enantiomer of 3-methyl-2-oxovalerate. mdpi.com The enzymatic conversion of precursor molecules allows for high yields and enantiomeric excess, which is crucial for studying the specific biological roles of the (S)-isomer. mdpi.com

Key enzymes and systems in biocatalytic production include:

Branched-chain aminotransferases (BCATs): These enzymes, found in a wide range of organisms from bacteria to humans, catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. nih.gov The cytosolic form, BCAT1, is primarily responsible for the synthesis of this compound from L-isoleucine. nih.gov

Leucine (B10760876) Dehydrogenase: This enzyme can be used in enzymatic methods for the enantioselective amination of 2-oxo-3-methylvaleric acid, allowing for the specific measurement of the (S)- and (R)-enantiomers. ebi.ac.uk

Whole-cell biocatalysts: Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are being developed to overproduce this compound. nih.govymdb.ca These systems can be metabolically engineered to enhance precursor supply and express key enzymes at high levels.

Future research in this area will likely focus on enzyme discovery and engineering to improve catalytic efficiency, substrate specificity, and stability under industrial conditions. The development of cell-free biocatalytic systems is another promising avenue to achieve high purity and yield of this compound for research applications.

Integration into Synthetic Biology and Metabolic Engineering Strategies

This compound is increasingly being integrated into synthetic biology and metabolic engineering strategies to produce valuable chemicals and biofuels. nih.gov By re-engineering the metabolism of microorganisms, researchers can create novel pathways that utilize this compound as a key intermediate. nih.gov

One approach involves the "multivariate modular metabolic engineering" (MMME) framework, which dissects metabolic pathways into distinct modules that can be individually optimized. nih.gov This allows for the systematic elimination of bottlenecks in the production of target molecules derived from this compound.

Examples of its integration include:

Production of higher alcohols: Engineered E. coli and S. cerevisiae can be modified to convert this compound into 2-methyl-1-butanol, a promising biofuel. This involves the overexpression of ketoacid decarboxylases and alcohol dehydrogenases.

Synthesis of specialty chemicals: The carbon backbone of this compound makes it an attractive precursor for the synthesis of various specialty chemicals, including flavor and fragrance compounds.

The continued development of synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and biosensors for high-throughput screening, will further accelerate the integration of this compound into engineered metabolic pathways.

Development of Advanced Analytical Platforms for Comprehensive Profiling

Accurate and sensitive detection of this compound is critical for its study in complex biological matrices. mtoz-biolabs.com The development of advanced analytical platforms has been instrumental in advancing our understanding of its metabolic roles.

Current state-of-the-art analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of 3-methyl-2-oxovaleric acid in biological fluids like plasma and urine. mtoz-biolabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of this compound and its isomers. mtoz-biolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation and quantification of metabolites, including this compound, in complex mixtures. thegoodscentscompany.com

Future advancements will likely focus on improving the enantioselective separation and detection of the (S)- and (R)-isomers of 3-methyl-2-oxovaleric acid. thegoodscentscompany.com The development of novel derivatization reagents and chiral chromatography columns will be key to achieving this. Furthermore, the integration of these analytical platforms with metabolomics and flux analysis will provide a more comprehensive picture of the dynamics of branched-chain amino acid metabolism.

Analytical TechniquePrincipleApplication in this compound ResearchKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection.Quantification in plasma and urine for diagnostic and research purposes. mtoz-biolabs.comHigh sensitivity and established methodology.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of non-volatile compounds coupled with highly selective mass detection.Sensitive and specific measurement in various biological samples. mtoz-biolabs.comHigh selectivity and suitability for complex mixtures.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetection of nuclear spin transitions in a magnetic field.Structural elucidation and quantification in metabolomics studies. thegoodscentscompany.comNon-destructive and provides structural information.

Exploration of Novel Mechanistic Roles in Cellular Systems

While the role of this compound in branched-chain amino acid catabolism is well-established, emerging research is beginning to uncover novel mechanistic roles for this compound in various cellular processes.

Potential novel roles include:

Signaling Molecule: There is growing interest in whether this compound can act as a signaling molecule, similar to other keto acids, to influence cellular pathways involved in growth, proliferation, and stress responses.

Epigenetic Regulation: Some metabolites are known to influence epigenetic modifications by acting as substrates or inhibitors of enzymes that modify DNA and histones. Future research may explore whether this compound has a similar role.

These new areas of investigation will require the development of sophisticated experimental models and analytical tools to dissect the precise molecular mechanisms by which this compound exerts these potential effects.

Potential as a Research Tool for Investigating Branched-Chain Amino Acid Metabolism and Related Disorders

This compound serves as a valuable research tool for investigating the intricacies of branched-chain amino acid (BCAA) metabolism and its dysregulation in various diseases. nih.gov Its accumulation is a key diagnostic marker for Maple Syrup Urine Disease (MSUD), a rare genetic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. hmdb.carupahealth.com

Furthermore, studying the effects of elevated levels of this compound in cell culture and animal models can help to elucidate the molecular mechanisms underlying the pathophysiology of MSUD and other related metabolic disorders. hmdb.ca For example, high concentrations of this keto acid have been shown to be neurotoxic and can disrupt mitochondrial function. hmdb.carupahealth.com

Q & A

Q. What are the primary metabolic pathways involving (S)-3-methyl-2-oxovalerate, and how can its presence be experimentally validated in biological samples?

this compound is a branched-chain α-keto acid (BCKA) derived from isoleucine catabolism. To validate its presence, researchers employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for precise quantification. For instance, urinary levels of this metabolite were measured in metabolomic studies using box plots to visualize concentration differences between experimental conditions . Stable isotope-labeled internal standards (e.g., deuterated analogs) are recommended to enhance accuracy.

Q. What analytical techniques are most reliable for distinguishing this compound from its stereoisomers or structural analogs?

Chiral separation techniques, such as chiral-phase LC or capillary electrophoresis, are critical due to the stereospecificity of this compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can resolve structural ambiguities by identifying unique carbon environments. Researchers should cross-reference databases like PubChem for standardized nomenclature and spectral data to avoid misidentification .

Q. How can researchers optimize the synthesis of this compound for laboratory use?

Synthesis typically involves enzymatic transamination of isoleucine or chemical routes like the Strecker synthesis. Key steps include:

  • Enzymatic methods : Use purified branched-chain aminotransferases (BCATs) with α-ketoglutarate as a co-substrate .
  • Chemical synthesis : Employ tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions. Purification via recrystallization or preparative HPLC ensures high enantiomeric excess (>99%) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound in disease mechanisms, such as cancer or metabolic disorders?

Mendelian randomization (MR) studies, as demonstrated in genetic analyses linking this metabolite to reduced multiple myeloma risk, are powerful for causal inference . In vitro models (e.g., cancer cell lines treated with exogenous this compound) can assess its impact on apoptosis or insulin signaling. Transcriptomic profiling (RNA-seq) and metabolomic flux analysis further elucidate mechanistic pathways .

Q. How should researchers address contradictions in literature regarding the metabolic effects of this compound?

Contradictions may arise from confounding factors (e.g., diet, genetic variability). Solutions include:

  • Stratified analysis : Group subjects by genetic variants (e.g., BCAT polymorphisms) .
  • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
  • Sensitivity testing : Validate findings in knockout animal models (e.g., Bcat2/^{-/-} mice) to isolate metabolite effects .

Q. What methodologies are critical for studying the stereochemical influence of this compound in biochemical assays?

Enantiomer-specific assays are essential. For example:

  • Enzymatic activity assays : Compare (S)- and (R)-isomers using dehydrogenases (e.g., branched-chain keto acid dehydrogenase complex) to assess substrate specificity .
  • Molecular docking simulations : Predict binding affinities of each isomer to target proteins (e.g., PPARγ in insulin resistance) .

Q. How can genetic studies inform the functional role of this compound in human health?

Genome-wide association studies (GWAS) combined with metabolomic data (mGWAS) identify loci regulating BCKA levels. For example, variants near PPM1K (a phosphatase regulating BCAT activity) may modulate this compound concentrations. CRISPR-Cas9 editing in cell lines can validate candidate genes .

Q. What strategies are effective for synthesizing and characterizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Derivatization : Introduce functional groups (e.g., hydroxylation, fluorination) via organocatalytic methods. For example, α-keto acid reductase can generate hydroxylated analogs .
  • Characterization : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structures. Biological activity is assessed through dose-response curves in cellular assays (e.g., glucose uptake in adipocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.